

Technical Guide: 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylpyridine

Cat. No.: B169587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, offers a versatile scaffold for the construction of more complex molecules. The bromine atom is particularly amenable to various cross-coupling reactions, making this compound a key intermediate in the synthesis of a wide range of functionalized pyridine structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromo-2,5-dimethylpyridine**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Bromo-2,5-dimethylpyridine** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	17117-23-6 [1]
Molecular Formula	C ₇ H ₈ BrN [1]
Molecular Weight	186.05 g/mol [1]
SMILES	CC1=CC(Br)=C(C=N1)C
Appearance	Not explicitly found in search results
Boiling Point	Not explicitly found in search results
Melting Point	Not explicitly found in search results
Density	Not explicitly found in search results

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **4-Bromo-2,5-dimethylpyridine**. While specific spectra were not directly available in the search results, several chemical suppliers indicate the availability of NMR, IR, and mass spectrometry data for this compound.[\[2\]](#)[\[3\]](#) Researchers are advised to consult the suppliers' documentation for detailed spectral information.

Spectroscopy Type	Data Availability
¹ H NMR	Available from suppliers [2] [3]
¹³ C NMR	Available from suppliers [3]
Infrared (IR)	Available from suppliers [3]
Mass Spectrometry (MS)	Available from suppliers [2] [3]

Synthesis and Reactivity

The primary route for the synthesis of **4-Bromo-2,5-dimethylpyridine** involves the bromination of 2,5-dimethylpyridine. While a specific detailed protocol for this exact transformation was not

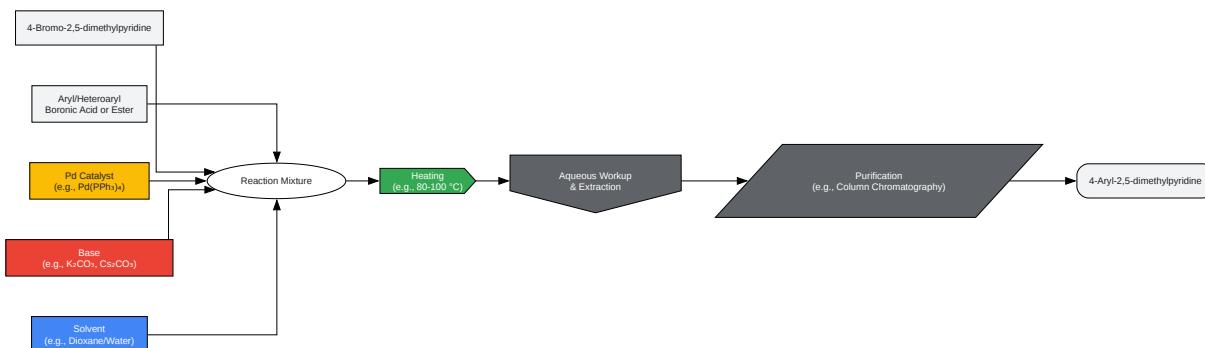
found in the provided search results, a general experimental workflow can be inferred from standard bromination procedures of pyridine derivatives.

General Experimental Protocol for Bromination of 2,5-dimethylpyridine (Hypothetical)

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

- 2,5-dimethylpyridine
- Brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂)
- Solvent (e.g., sulfuric acid, acetic acid, or an inert solvent like CCl₄)
- Radical initiator (if using NBS in a non-acidic solvent, e.g., AIBN or benzoyl peroxide)


Procedure:

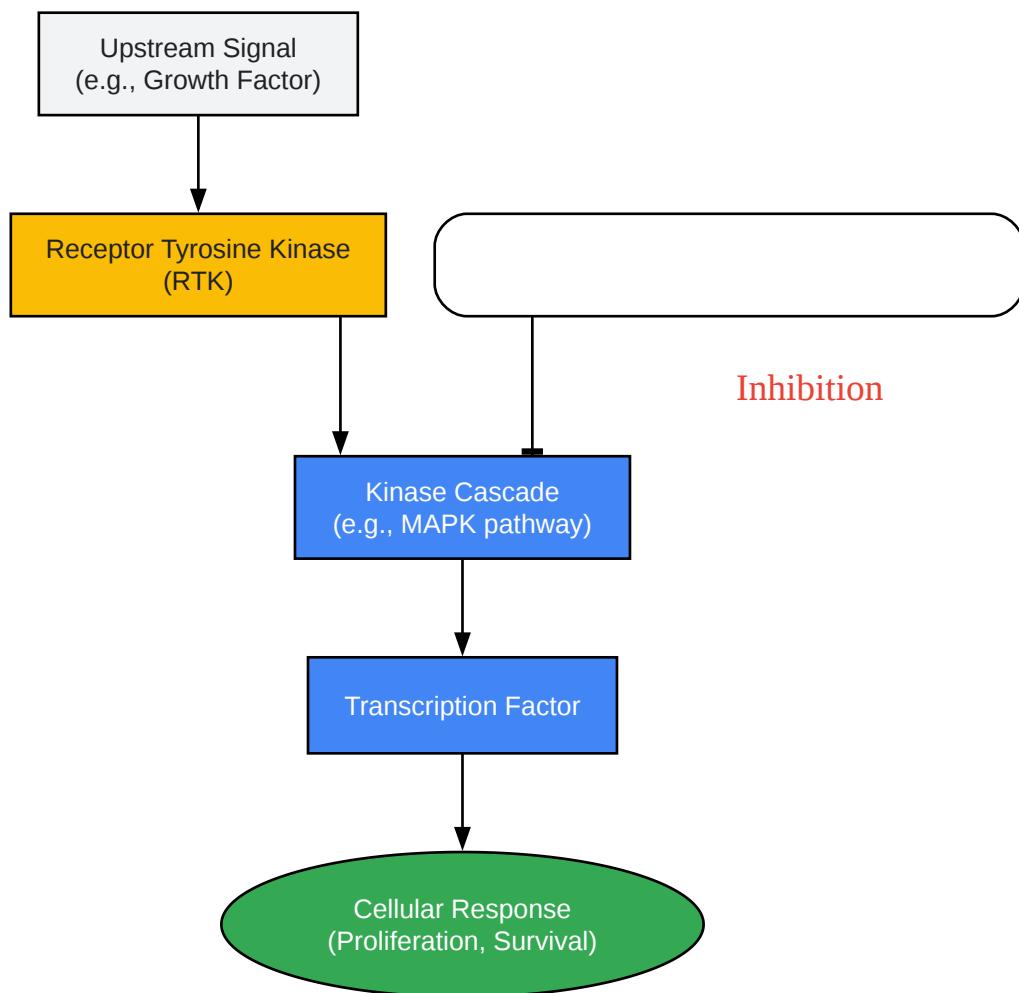
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in the chosen solvent.
- Slowly add the brominating agent portion-wise to the solution. The reaction may be exothermic and require cooling.
- If necessary, heat the reaction mixture to the appropriate temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate to remove excess bromine).
- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

- Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain pure **4-Bromo-2,5-dimethylpyridine**.

Reactivity and Use in Further Synthesis

4-Bromo-2,5-dimethylpyridine is a versatile intermediate for introducing the 2,5-dimethylpyridyl moiety into larger molecules. The bromine atom at the 4-position can readily participate in various palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)


Caption: A logical workflow for a typical Suzuki cross-coupling reaction using **4-Bromo-2,5-dimethylpyridine**.

Applications in Drug Discovery

Brominated pyridines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors and other biologically active compounds. The 2,5-dimethylpyridine scaffold can be strategically employed to probe hydrophobic pockets in target proteins and to modulate the physicochemical properties of lead compounds.

While specific examples detailing the direct use of **4-Bromo-2,5-dimethylpyridine** in a drug development pipeline were not explicitly found, its utility can be inferred from the importance of similar structures. The Suzuki coupling reaction, for which **4-Bromo-2,5-dimethylpyridine** is an excellent substrate, is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.

Derivatives of substituted pyridines have been implicated as inhibitors of various kinase signaling pathways that are often dysregulated in diseases such as cancer. For instance, many kinase inhibitors target the ATP-binding site, and the pyridine core can form key hydrogen bonding interactions with the hinge region of the kinase.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating the potential role of a pyridinyl-based inhibitor in a generic kinase signaling pathway.

Conclusion

4-Bromo-2,5-dimethylpyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of the 2,5-dimethylpyridyl moiety into a wide array of molecular scaffolds. While further research is needed to fully elucidate its role in specific biological pathways, the foundational importance of substituted pyridines in medicinal chemistry underscores the potential of **4-Bromo-2,5-dimethylpyridine** as a key building block for the development of novel therapeutics. Researchers are encouraged to explore its utility in the synthesis of new chemical entities with potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,5-dimethylpyridine | 17117-23-6 | SAA11723 [biosynth.com]
- 2. 17117-23-6|4-Bromo-2,5-dimethylpyridine|BLD Pharm [bldpharm.com]
- 3. 4-broMo-2,5-diMethylpyridine(17117-23-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b169587#4-bromo-2-5-dimethylpyridine-cas-number\]](https://www.benchchem.com/product/b169587#4-bromo-2-5-dimethylpyridine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com